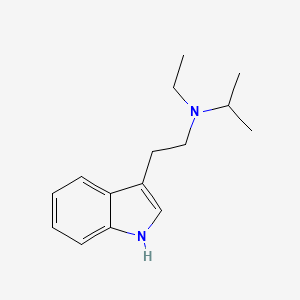
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) is a complex organic compound that features a calcium ion coordinated to two molecules of 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) typically involves the following steps:
Preparation of 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid: This intermediate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with 5-(dipropylamino)-5-oxovaleric acid in the presence of a base such as triethylamine.
Coordination with Calcium Ion: The prepared 4-(benzoylamino)-5-(dipropylamino)-5-oxovaleric acid is then reacted with a calcium salt, such as calcium chloride, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature to allow the coordination of the calcium ion with the ligand.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoylamino and dipropylamino groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or amines.
Wissenschaftliche Forschungsanwendungen
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in calcium signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating calcium-related disorders.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium ion concentrations within cells, affecting various cellular processes such as muscle contraction, neurotransmitter release, and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium carbonate (CaCO3): Commonly used as a dietary supplement and in industrial applications.
Calcium chloride (CaCl2): Used in de-icing, as a drying agent, and in medicine.
Calcium gluconate (C12H22CaO14): Used in medicine to treat calcium deficiencies.
Uniqueness
Calcium (1)-bis(4-(benzoylamino)-5-(dipropylamino)-5-oxovalerate) is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner compared to other calcium compounds. Its dual ligand coordination provides unique properties that can be exploited in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85068-56-0 |
|---|---|
Molekularformel |
C18H26CaN2O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
calcium;4-benzamido-5-(dipropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C18H26N2O4.Ca/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |
InChI-Schlüssel |
JQWATAOZXRITTQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.CCCN(CCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC=CC=C1.[Ca+2] |
Kanonische SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Ca] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3331549.png)


![(2-Bromo-propyl)-[2-(4-chloro-phenyl)-ethyl]-amine](/img/structure/B3331575.png)







![3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride](/img/structure/B3331635.png)

